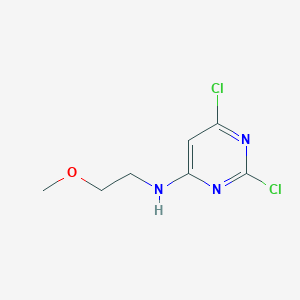
6-氟-N-甲基吡啶-3-胺
描述
6-Fluoro-N-methylpyridin-3-amine is a chemical compound with the CAS Number: 1610667-14-5 . It has a molecular weight of 126.13 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Fluoro-N-methylpyridin-3-amine is1S/C6H7FN2/c1-8-5-2-3-6 (7)9-4-5/h2-4,8H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Fluoro-N-methylpyridin-3-amine is a solid or semi-solid or lump or liquid . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用
抗菌活性
6-氟-N-甲基吡啶-3-胺衍生物在抗菌应用中显示出希望。例如,Egawa 等人 (1984 年) 的一项研究合成了具有氨基和/或羟基取代的环状氨基的类似物,发现了几种化合物表现出比依诺沙星(一种众所周知的抗生素)更高的抗菌活性 (Egawa 等人,1984 年)。
化学和络合
该化合物发挥着化学领域的作用,特别是在配体形成和络合反应中。Machkour 等人(2004 年)报道了三(2-氟-6-吡啶甲基)胺配体(F3TPA)的合成及其与分子氧的反应,当与铁络合时,导致形成各种铁络合物 (Machkour 等人,2004 年)。
普梅勒尔重排
涉及 6-氟-N-甲基吡啶-3-胺的独特化学反应是普梅勒尔重排。Rakhit 等人(1979 年)描述了通过这种重排从胺形成缩胺,突出了该化合物在合成有机化学中的作用 (Rakhit 等人,1979 年)。
抗肿瘤剂
在寻找新的抗肿瘤剂时,Tsuzuki 等人(2004 年)研究了 7-取代 6-氟-1,4-二氢-4-氧代-1-(2-噻唑基)-1,8-萘啶-3-羧酸的构效关系。他们发现氟原子在 C-6 位的变化显着影响了对各种肿瘤细胞系的细胞毒活性 (Tsuzuki 等人,2004 年)。
晶体结构分析
该化合物还因其晶体结构和构象分析而受到研究。Babu 等人(2014 年)研究了 2-氨基-6-甲基吡啶鎓 2,2,2-三氯乙酸,考察了晶体结构中的分子结构和氢键模式 (Babu 等人,2014 年)。
除草剂合成
Johnson 等人(2015 年)改进了氟代烷基炔基亚胺与伯胺的级联环化,合成了 4-氨基-5-氟吡啶甲酸酯,证明了该化合物在开发新型除草剂方面的潜力 (Johnson 等人,2015 年)。
安全和危害
The compound is classified under the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H311-H331 , indicating toxicity if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
作用机制
Target of Action
A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been reported to act as a blocker for potassium (k+) channels . Potassium channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.
Mode of Action
For instance, 3-fluoro-5-methylpyridin-4-amine binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .
Result of Action
The blocking of potassium channels can lead to enhanced neuronal signaling and could potentially improve conditions like multiple sclerosis, where demyelination of axons is a key pathological feature .
生化分析
Biochemical Properties
6-fluoro-N-methylpyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of 6-fluoro-N-methylpyridin-3-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 6-fluoro-N-methylpyridin-3-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-fluoro-N-methylpyridin-3-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain kinases by competing with ATP for binding to the active site . Additionally, 6-fluoro-N-methylpyridin-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-N-methylpyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-fluoro-N-methylpyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which may be relevant for its therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-fluoro-N-methylpyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
6-fluoro-N-methylpyridin-3-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, 6-fluoro-N-methylpyridin-3-amine can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation.
Transport and Distribution
Within cells and tissues, 6-fluoro-N-methylpyridin-3-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and intracellular localization . For example, certain organic cation transporters may mediate the cellular uptake of 6-fluoro-N-methylpyridin-3-amine, while binding proteins such as albumin can influence its distribution in the bloodstream and tissues.
Subcellular Localization
The subcellular localization of 6-fluoro-N-methylpyridin-3-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.
属性
IUPAC Name |
6-fluoro-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAKWWKFUAILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301091 | |
| Record name | 6-Fluoro-N-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610667-14-5 | |
| Record name | 6-Fluoro-N-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610667-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-N-methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)


![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)



![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)


amine](/img/structure/B1444348.png)
